Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid
Description
Boc-(S)-3-Amino-2-(2-chlorobenzyl)propanoic acid is a chiral, Boc-protected amino acid derivative characterized by a propanoic acid backbone with a 2-chlorobenzyl substituent at the second carbon and a tert-butoxycarbonyl (Boc)-protected amine at the third carbon. The Boc group enhances stability during synthetic processes, making the compound valuable in peptide synthesis and medicinal chemistry .
Properties
Molecular Formula |
C15H20ClNO4 |
|---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
(2S)-2-[(2-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
IUNCSGRILLTZRZ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Boc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid
Stepwise Synthetic Route
The most established synthetic approach to this compound involves the following key steps:
Amino Group Protection
- The primary amine of (S)-3-amino-2-(2-chlorobenzyl)propanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Typical reaction conditions are low temperature (0–5°C) in anhydrous tetrahydrofuran (THF).
- This step yields the Boc-protected intermediate with over 95% efficiency, preventing unwanted side reactions during subsequent steps.
Introduction of the 2-Chlorobenzyl Group
- The 2-chlorobenzyl substituent is introduced by a copper(I)-catalyzed coupling reaction, such as Ullmann-type coupling.
- The coupling uses 2-chlorobenzyl bromide as the electrophile in dimethylformamide (DMF) solvent at approximately 80°C.
- This step achieves yields around 85%, efficiently installing the ortho-chlorobenzyl moiety on the propanoic acid backbone.
Carboxylic Acid Activation
- The carboxyl group is activated, often as a mixed anhydride or an active ester, to facilitate further coupling or modifications.
- This activation is crucial for downstream applications, such as peptide bond formation or conjugation.
Deprotection and Purification
- The Boc protecting group can be removed by treatment with trifluoroacetic acid (TFA).
- Purification methods include recrystallization and chiral high-performance liquid chromatography (HPLC) to achieve enantiomeric excess greater than 99%.
- These purification steps ensure the compound’s stereochemical purity and suitability for biological applications.
Industrial-Scale Synthesis
- Continuous flow reactors have been employed to optimize the synthesis, increasing yield and minimizing racemization.
- Microreactors operated at 25°C with residence times of about 10 minutes have demonstrated conversions of 92%, outperforming traditional batch processes with 78% conversion.
- This approach enhances scalability and reproducibility for industrial production.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino Protection | Di-tert-butyl dicarbonate, triethylamine, 0–5°C, THF | >95 | High selectivity, prevents side reactions |
| 2-Chlorobenzyl Introduction | 2-Chlorobenzyl bromide, Cu(I) catalyst, DMF, 80°C | ~85 | Efficient ortho-chlorobenzyl installation |
| Carboxylic Acid Activation | Mixed anhydride formation | N/A | Prepares for further coupling or conjugation |
| Deprotection & Purification | TFA treatment, recrystallization, chiral HPLC | >99 (ee) | Ensures stereochemical purity and high quality |
| Continuous Flow Optimization | Microreactors, 25°C, 10 min residence time | 92 | Industrial scale, improved yield and racemization control |
Additional Synthetic Insights and Research Data
- The Boc group enhances solubility in organic solvents like dichloromethane and THF, facilitating purification and handling.
- The ortho-chlorine substituent on the benzyl ring imparts steric and electronic effects that influence biological activity and stability.
- Alternative synthetic routes involving Friedel-Crafts alkylation have been reported but are less common due to lower selectivity.
- Recent patent literature (e.g., EP 4 265 600 A1) discusses related carboxyl cyclic acid anhydride intermediates, which can be relevant for modifying the propanoic acid moiety during synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chlorobenzyl moiety to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The chlorobenzyl moiety can participate in various interactions, including hydrophobic interactions and π-π stacking, which are crucial in binding to biological targets.
Comparison with Similar Compounds
Structural Analogs in the Arylpropanoic Acid Class
The compound shares structural similarities with nonsteroidal anti-inflammatory drugs (NSAIDs) and their derivatives. Key comparisons include:
Key Insights :
Functional Group Impact on Activity
- Boc Protection: Boc-(R)-3-Amino-2-(hydroxymethyl)propanoic acid [] demonstrates that Boc shielding of the amine group allows selective deprotection in peptide synthesis. This feature is critical for controlled drug release but may reduce direct bioactivity until cleavage .
Pharmacological Potential vs. Known NSAIDs
Compounds in and highlight that β-hydroxy-β-arylpropanoic acids exhibit anti-inflammatory and anti-proliferative activities. For example:
- Fenbufen (4-oxo-4-biphenylylbutanoic acid) shows enhanced anti-inflammatory activity due to ketone functionality .
- 3-Hydroxy-3,3-diphenylpropanoic acid [] demonstrated COX-2 selectivity in docking studies, suggesting that bulky aryl groups improve enzyme specificity.
The target compound’s chlorobenzyl moiety may similarly influence COX-2 affinity, though empirical data are needed. Its Boc-protected amine could position it as a prodrug, requiring enzymatic cleavage for activation .
Biological Activity
Boc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorobenzyl moiety. Its molecular formula is , with a molecular weight of approximately 299.76 g/mol. The presence of the chlorobenzyl group enhances its interaction potential with biological targets, making it a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Boc group can be selectively removed under acidic conditions, exposing the amino group for further chemical reactions. This allows the compound to engage in various biochemical pathways, including enzyme-substrate interactions that are crucial for understanding its therapeutic potential .
3.1 Enzyme-Substrate Interactions
This compound has been utilized in studies focusing on enzyme-substrate interactions. Its structural features allow it to serve as a model compound in understanding how amino acids interact with enzymes, which is critical for drug design and development.
3.2 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the chlorobenzyl moiety can enhance the compound's activity against various bacterial strains, including both Gram-positive and Gram-negative organisms .
| Compound | Target Organisms | MIC Values |
|---|---|---|
| This compound | S. aureus, E. coli | 6 - 12 µg/mL |
| Related derivatives | MRSA, VRE | 1 - 8 µg/mL |
3.3 Anticancer Potential
The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that certain derivatives display promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
4. Case Studies
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial efficacy of this compound derivatives against multidrug-resistant bacterial strains. The results indicated significant inhibitory zones comparable to standard antibiotics, highlighting the compound's potential as a lead structure for developing new antimicrobial agents .
Case Study 2: Enzyme Interaction Studies
Another research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, suggesting its utility in metabolic engineering and synthetic biology applications .
5. Conclusion
This compound is a versatile compound with significant biological activity across various domains, including antimicrobial and anticancer research. Its unique structural attributes facilitate interactions with biological targets, making it an important candidate for further investigation in drug development and biochemical studies.
Continued research into this compound could lead to novel therapeutic agents capable of addressing current challenges in medicine, particularly in combating resistant pathogens and cancer treatments.
Q & A
Q. What are the critical safety protocols for handling Boc-(S)-3-amino-2-(2-chlorobenzyl)propanoic acid in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of aerosols or dust. In case of skin contact, wash immediately with soap and water. Store in a cool, dry area away from oxidizers or acids to prevent decomposition . For spills, avoid dust generation, collect material in sealed containers, and dispose of as hazardous waste .
Q. How is this compound synthesized, and what are the key reaction steps?
- Methodological Answer : A common route involves coupling (S)-3-amino-2-(2-chlorobenzyl)propanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃). Reaction progress is monitored via TLC or HPLC. After completion, the product is extracted with ethyl acetate, washed with brine, and purified via recrystallization or column chromatography. Yield optimization requires strict temperature control (0–5°C) and stoichiometric excess of Boc anhydride (1.2 equiv) .
Q. What analytical techniques are recommended for confirming the identity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and the chiral center integrity. Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]⁺ expected at m/z 316.3). Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric purity (>99% ee). FT-IR can detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers troubleshoot racemization during Boc deprotection in peptide synthesis?
- Methodological Answer : Racemization often occurs under harsh acidic conditions (e.g., TFA). To mitigate:
Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?
- Methodological Answer : Contradictions in aromatic proton signals may arise from conformational flexibility or solvent effects. Use variable-temperature NMR to identify dynamic processes. Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping peaks .
Q. How does the 2-chlorobenzyl group influence reactivity in peptide coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group enhances electrophilicity of the carbonyl, improving activation with reagents like HATU or DCC. However, steric hindrance may reduce coupling efficiency with bulky amino acids. Optimize by using coupling agents with lower steric demand (e.g., HOAt instead of HOBt) and extended reaction times (12–24 hrs) .
Q. What are the best practices for long-term storage to prevent degradation?
Q. How can researchers design enzyme inhibitors using this compound as a scaffold?
- Methodological Answer : The 2-chlorobenzyl moiety mimics hydrophobic pockets in enzyme active sites (e.g., proteases). Incorporate via solid-phase peptide synthesis (SPPS) into peptidomimetic backbones. Test inhibitory activity via fluorescence-based assays (e.g., FRET substrates). Molecular docking (software: AutoDock) guides structural modifications to enhance binding affinity .
Data Contradiction Analysis
Q. How should conflicting melting point data be addressed?
- Methodological Answer : Variations in reported mp (e.g., 210–215°C vs. 209–213°C) may stem from polymorphic forms or impurities. Perform DSC analysis to identify true melting transitions. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare results. Cross-reference with XRPD to confirm crystalline phase consistency .
Q. What methods validate the absence of toxic byproducts in synthesis?
- Methodological Answer :
Use LC-MS/MS to screen for halogenated impurities (e.g., residual 2-chlorobenzyl chloride). Quantify via external calibration curves. Compare with regulatory thresholds (e.g., ICH Q3A guidelines). Implement preparative HPLC for impurity isolation and structural elucidation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
